molecular formula C18H21NO2 B5805205 2-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline

2-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B5805205
M. Wt: 283.4 g/mol
InChI Key: KDFFRQMHPCMUQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a 2,4-dimethoxybenzyl group attached to the nitrogen atom of the tetrahydroisoquinoline ring system. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

    Formation of the Tetrahydroisoquinoline Core: The core structure can be synthesized through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the 2,4-Dimethoxybenzyl Group: The 2,4-dimethoxybenzyl group can be introduced via a nucleophilic substitution reaction, where the tetrahydroisoquinoline reacts with 2,4-dimethoxybenzyl chloride in the presence of a base.

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the tetrahydroisoquinoline ring is oxidized to form isoquinoline derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The 2,4-dimethoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products:

    Oxidation: Isoquinoline derivatives.

    Reduction: Saturated tetrahydroisoquinoline derivatives.

    Substitution: Various substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

2-(2,4-Dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. The compound may exert its effects by modulating neurotransmitter systems, interacting with receptors, and influencing signal transduction pathways. Detailed studies are required to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • 2-(2,4-Dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
  • 2-(2,4-Dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
  • 2-(2,4-Dimethoxybenzyl)-1,2,3,4-tetrahydroquinoline

Comparison:

  • Structural Differences: The presence of different substituents on the benzyl group or the tetrahydroisoquinoline ring can lead to variations in the compound’s properties and activities.
  • Biological Activity: Each compound may exhibit unique biological activities based on its structure.
  • Synthetic Accessibility: The ease of synthesis and availability of starting materials can vary among these compounds.

Properties

IUPAC Name

2-[(2,4-dimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-20-17-8-7-16(18(11-17)21-2)13-19-10-9-14-5-3-4-6-15(14)12-19/h3-8,11H,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFFRQMHPCMUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCC3=CC=CC=C3C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660388
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.